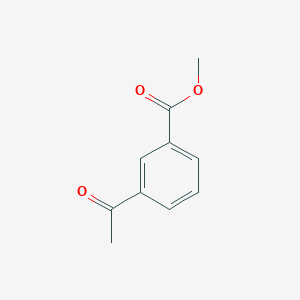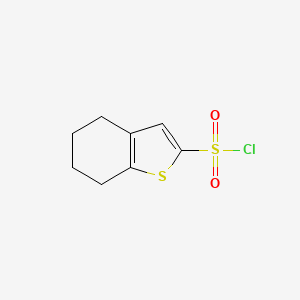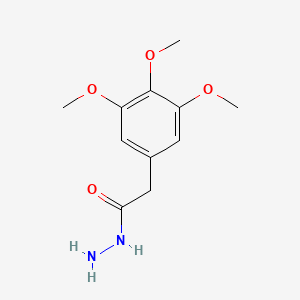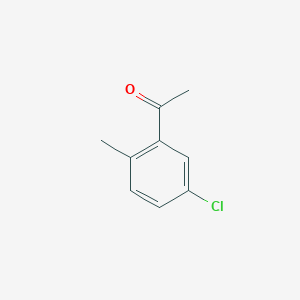
1-(5-氯-2-甲基苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(5-Chloro-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 58966-35-1. It has a molecular weight of 168.62 and its IUPAC name is 1-(5-chloro-2-methylphenyl)ethanone . It is stored at room temperature and has a purity of 95%. It is in a liquid physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Chloro-2-methylphenyl)ethanone” is 1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-(5-Chloro-2-methylphenyl)ethanone” has a melting point of 55-57 degrees Celsius . It is a liquid at room temperature .
科学研究应用
-
Quinoline Derivatives : Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc. The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . A novel class of quinoline derivatives was synthesized by Vivekanand et al. from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .
-
Compounds Derived from Halogenoacetic Acids : Compounds derived from bromoacetic acids and chloroacetic acids have been synthesized and studied. For example, 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone was prepared by Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate with aluminium chloride without solvent at 150° .
-
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone : This compound is available for purchase from chemical suppliers, suggesting that it might be used in various chemical reactions or as a building block in the synthesis of more complex molecules.
-
Quinoline Derivatives : Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc. The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . A novel class of quinoline derivatives was synthesized by Vivekanand et al. from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .
-
Compounds Derived from Halogenoacetic Acids : Compounds derived from bromoacetic acids and chloroacetic acids have been synthesized and studied. For example, 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone was prepared by Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate with aluminium chloride without solvent at 150° .
-
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone : This compound is available for purchase from chemical suppliers, suggesting that it might be used in various chemical reactions or as a building block in the synthesis of more complex molecules.
安全和危害
属性
IUPAC Name |
1-(5-chloro-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGGERYVCEAEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570603 |
Source


|
| Record name | 1-(5-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)ethanone | |
CAS RN |
58966-35-1 |
Source


|
| Record name | 1-(5-Chloro-2-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58966-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

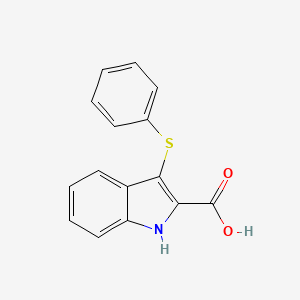
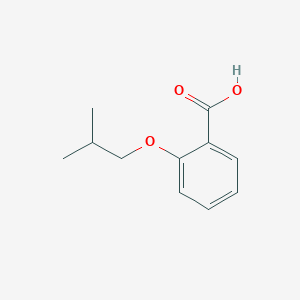
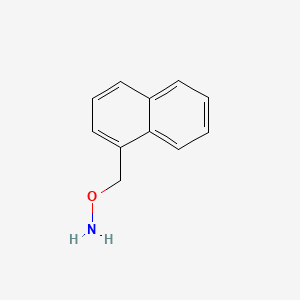
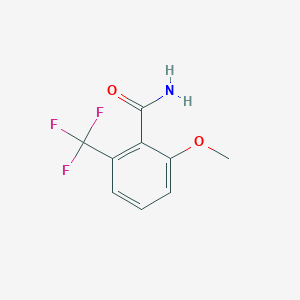

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)
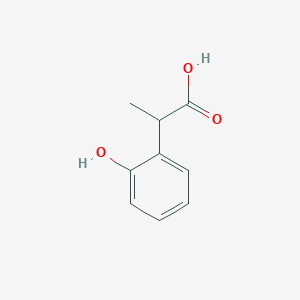

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
